1-(difluoromethyl)-3-(isobutoxymethyl)-1H-pyrazole
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Overview
Description
1-(Difluoromethyl)-3-(isobutoxymethyl)-1H-pyrazole is a compound that features a pyrazole ring substituted with a difluoromethyl group and an isobutoxymethyl group. The presence of the difluoromethyl group imparts unique steric and electronic properties to the compound, making it an interesting subject for research in various fields such as organic chemistry, medicinal chemistry, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the selective difluoromethylation of pyrazole derivatives using reagents such as Selectfluor . The reaction conditions often include the use of solvents like acetonitrile and bases such as potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale difluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(Difluoromethyl)-3-(isobutoxymethyl)-1H-pyrazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while reduction may produce difluoromethyl alcohols .
Scientific Research Applications
1-(Difluoromethyl)-3-(isobutoxymethyl)-1H-pyrazole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-3-(isobutoxymethyl)-1H-pyrazole involves its interaction with molecular targets through hydrogen bonding and electronic interactions. The difluoromethyl group can act as a hydrogen-bond donor, facilitating molecular recognition processes. The compound’s effects are mediated through its interaction with specific enzymes or receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1-(Trifluoromethyl)-3-(isobutoxymethyl)-1H-pyrazole: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
1-(Difluoromethyl)-3-(methoxymethyl)-1H-pyrazole: Similar structure but with a methoxymethyl group instead of an isobutoxymethyl group.
Uniqueness
1-(Difluoromethyl)-3-(isobutoxymethyl)-1H-pyrazole is unique due to the specific combination of the difluoromethyl and isobutoxymethyl groups, which impart distinct steric and electronic properties. These properties can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
1-(difluoromethyl)-3-(2-methylpropoxymethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F2N2O/c1-7(2)5-14-6-8-3-4-13(12-8)9(10)11/h3-4,7,9H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUINMDBCKVYENV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCC1=NN(C=C1)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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